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Application Notes
The Cellular Antioxidant Activity (CAA) assay is a sophisticated analytical method that

measures the antioxidant capacity of a substance within a cellular environment. This cell-based

assay provides a more biologically relevant perspective compared to traditional chemical

antioxidant assays, as it accounts for crucial factors such as cell uptake, metabolism, and the

distribution of antioxidant compounds.[1][2] In the realm of food science, the CAA-0225 assay

has emerged as an invaluable tool for researchers, scientists, and professionals in drug

development to evaluate the potential health benefits of various food products and their

bioactive components.

The fundamental principle of the CAA assay involves the use of a fluorescent probe, 2',7'-

dichlorofluorescin diacetate (DCFH-DA), which is readily absorbed by cultured human cells,

typically the hepatocarcinoma cell line, HepG2. Once inside the cell, DCFH-DA is deacetylated

by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of

peroxyl radicals, generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane)

dihydrochloride (AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein

(DCF). Antioxidant compounds present in the test sample can scavenge these peroxyl radicals,

thereby inhibiting the oxidation of DCFH and reducing the fluorescence intensity. The

antioxidant capacity of the sample is quantified by measuring the reduction in fluorescence

compared to a control.[1][2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b10774671?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/17902627/
https://pubs.acs.org/doi/abs/10.1021/jf0715166
https://www.benchchem.com/product/b10774671?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17902627/
https://pubs.acs.org/doi/abs/10.1021/jf0715166
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10774671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The results of the CAA assay are typically expressed as micromoles of quercetin equivalents

(QE) per 100 grams of the food sample (μmol QE/100 g). Quercetin, a flavonoid with potent

antioxidant properties, is used as a standard for comparison. This standardized expression

allows for the direct comparison of the antioxidant activity of a wide array of food items.

The applications of the CAA-0225 assay in food science are extensive and include:

Screening and Ranking Foods: The assay is instrumental in screening and ranking various

foods, such as fruits, vegetables, and beverages, based on their cellular antioxidant

potential. This information is crucial for identifying foods with high health-promoting

capacities.

Bioavailability Studies: By measuring antioxidant activity within a cellular context, the CAA

assay provides insights into the bioavailability of antioxidant compounds from different food

matrices.

Functional Food Development: Food manufacturers can utilize the CAA assay to validate the

antioxidant efficacy of new functional food products and ingredients.

Understanding Structure-Activity Relationships: The assay aids in elucidating the structure-

activity relationships of different antioxidant compounds, helping to identify the most potent

molecular structures.

Quantitative Data Summary
The following tables summarize the Cellular Antioxidant Activity (CAA) values for a variety of

common foods, providing a comparative overview of their antioxidant potential.

Table 1: Cellular Antioxidant Activity of Common Fruits

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b10774671?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10774671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fruit CAA Value (μmol QE/100 g)

Pomegranate 96.3 ± 5.6

Wild Blueberry 54.5 ± 3.1

Blackberry 49.3 ± 2.8

Raspberry 42.1 ± 2.5

Blueberry 39.8 ± 2.2

Strawberry 35.7 ± 1.9

Cranberry 33.6 ± 1.8

Apple (with peel) 21.9 ± 1.2

Red Grape 12.6 ± 0.7

Green Grape 10.5 ± 0.6

Lemon 3.68 ± 0.21

Papaya 0.45 ± 0.03

Data compiled from multiple studies.[3][4][5][6][7]

Table 2: Cellular Antioxidant Activity of Common Vegetables
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Vegetable CAA Value (μmol QE/100 g)

Lotus Root 37 ± 3.7

Green Chili Pepper 28.2 ± 2.5

Balsam Pear 3.13 ± 0.16

Malabar Spinach 2.47 ± 0.18

Red Edible Amaranth 2.18 ± 0.12

Broccoli 2.06 ± 0.06

Purple Onion 1.59 ± 0.01

Chinese Kale 1.32 ± 0.12

Potato 0.58 ± 0.02

Shanghai Pakchoi 0.57 ± 0.02

Celery 0.48 ± 0.02

Red Hyacinth Bean 0.47 ± 0.04

Green Bell Pepper 0.38 ± 0.05

Data from a study on vegetables commonly consumed in China.[8]

Experimental Protocols
Cell Culture and Maintenance
Cell Line: Human hepatocarcinoma (HepG2) cells are the most commonly used cell line for the

CAA assay.

Culture Medium:

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with:

10% Fetal Bovine Serum (FBS)

1% Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)
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1% L-glutamine (2 mM)

Culture Conditions:

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

The medium is changed every 2-3 days.

Cells are passaged when they reach 80-90% confluency.

CAA Assay Protocol
Materials:

HepG2 cells

96-well black, clear-bottom microplates

DCFH-DA (2',7'-dichlorofluorescin diacetate) stock solution (in methanol)

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (in Hanks' Balanced Salt

Solution - HBSS)

Quercetin standard solutions (in DMSO, diluted in treatment medium)

Food extracts (prepared and diluted in treatment medium)

Treatment medium (DMEM without FBS)

Phosphate Buffered Saline (PBS)

Fluorescence microplate reader

Procedure:

Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom microplate at a density of

6 x 10⁴ cells/well in 100 µL of culture medium.
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Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell

attachment.

Washing: After incubation, remove the culture medium and wash the cells once with 100 µL

of PBS.

Treatment: Add 100 µL of treatment medium containing the food extract or quercetin

standard at various concentrations to the designated wells. For control wells, add treatment

medium only.

Incubation with DCFH-DA: Add 25 µL of 25 µM DCFH-DA solution to each well. Incubate the

plate for 1 hour at 37°C.

Washing: Remove the treatment medium containing DCFH-DA and wash the cells twice with

100 µL of PBS.

Induction of Oxidative Stress: Add 100 µL of 600 µM AAPH solution to all wells.

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader

pre-set to 37°C. Measure the fluorescence intensity every 5 minutes for 1 hour. The

excitation wavelength is 485 nm and the emission wavelength is 538 nm.

Data Analysis:

Calculate the area under the curve (AUC) for the fluorescence versus time plot for each

sample and the control.

The CAA value is calculated using the following formula: CAA Unit = 100 - (AUC_sample /

AUC_control) x 100

A standard curve is generated by plotting the CAA units of the quercetin standards against

their concentrations.

The CAA values of the food extracts are then expressed as micromoles of quercetin

equivalents (QE) per 100 g of the fresh weight of the food sample.

Visualizations
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Signaling Pathways and Experimental Workflow
The antioxidant activity measured by the CAA assay is a reflection of the complex interplay of

various cellular signaling pathways that respond to oxidative stress. The following diagrams

illustrate the key pathways involved and the experimental workflow of the CAA assay.
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Figure 1: Experimental workflow of the Cellular Antioxidant Activity (CAA) assay.
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Figure 2: The Nrf2-ARE signaling pathway in response to oxidative stress.
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Figure 3: Simplified MAPK signaling pathway activated by oxidative stress.
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Figure 4: NF-κB signaling pathway activation in response to ROS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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